(E,2Z)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,2Z)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of ((E,2Z)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It also appears to inhibit the activity of several enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
((E,2Z)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid has been shown to have several biochemical and physiological effects. It appears to modulate the expression of several genes involved in cancer progression, leading to its anticancer effects. It also appears to inhibit the production of several pro-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, it has been shown to possess antioxidant properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((E,2Z)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid is its potential as a therapeutic agent for cancer and inflammatory diseases. However, its limitations include its low solubility in water, which may limit its clinical application. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Several future directions for research on ((E,2Z)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid include:
1. Investigating its potential as a therapeutic agent for other types of cancer.
2. Developing new formulations of ((E,2Z)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid to improve its solubility and bioavailability.
3. Conducting further studies to fully understand its mechanism of action and potential side effects.
4. Investigating its potential as a therapeutic agent for other inflammatory diseases.
5. Developing new derivatives of ((E,2Z)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid with improved therapeutic properties.
In conclusion, ((E,2Z)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid is a chemical compound that has shown potential as a therapeutic agent for cancer and inflammatory diseases. Its mechanism of action and potential side effects require further investigation, and new formulations and derivatives may improve its solubility and therapeutic properties.
Synthesemethoden
The synthesis of ((E,2Z)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid involves the reaction between 4-bromoaniline and 4-oxo-2-butenoic acid hydrazide in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound in a pure form.
Wissenschaftliche Forschungsanwendungen
((E,2Z)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have demonstrated its anticancer properties, particularly against breast, lung, and colon cancers. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Eigenschaften
Produktname |
(E,2Z)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid |
---|---|
Molekularformel |
C18H13BrN4O2 |
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
(E,2Z)-4-(4-bromophenyl)-2-(quinazolin-4-ylhydrazinylidene)but-3-enoic acid |
InChI |
InChI=1S/C18H13BrN4O2/c19-13-8-5-12(6-9-13)7-10-16(18(24)25)22-23-17-14-3-1-2-4-15(14)20-11-21-17/h1-11H,(H,24,25)(H,20,21,23)/b10-7+,22-16- |
InChI-Schlüssel |
UPBUXCIKIRRPJP-SJNNKZHMSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N/N=C(/C=C/C3=CC=C(C=C3)Br)\C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NN=C(C=CC3=CC=C(C=C3)Br)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NN=C(C=CC3=CC=C(C=C3)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.